molecular formula C16H13ClFN3OS B2866904 2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1798023-81-0

2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No. B2866904
CAS RN: 1798023-81-0
M. Wt: 349.81
InChI Key: BDNLPFGLESPOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have an impact on biochemical and physiological processes. In

Scientific Research Applications

Antimicrobial Activity

Compounds with structural features similar to "2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide" have been explored for their antimicrobial properties. For instance, fluoro and chloro substituted benzothiazoles and imidazoles have shown promising antimicrobial activities. This suggests potential applications of the subject compound in developing new antimicrobial agents (Sathe et al., 2011).

Fluorescent Sensors

Some benzimidazole and benzothiazole derivatives have been synthesized as fluorescent sensors for metal ions, such as Al3+ and Zn2+. These compounds' solvatochromic behavior and emission properties indicate potential for the target compound in sensing applications, particularly in detecting metal ions with high sensitivity and selectivity (Suman et al., 2019).

Anticancer Agents

Structurally related benzimidazole and benzothiazole compounds have been investigated for their antiproliferative and DNA-binding properties. These studies highlight the potential of such molecules, including the compound , in developing novel anticancer therapies that target specific cancer cell lines with high selectivity and potency (Cindrić et al., 2017).

Electrophysiological Activity

N-substituted imidazolylbenzamides, with structural similarities to the target compound, have been studied for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, indicating possible research applications of "2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide" in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS/c17-10-3-1-4-11(18)15(10)16(22)19-7-6-14-20-9-12(21-14)13-5-2-8-23-13/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNLPFGLESPOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=NC=C(N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.